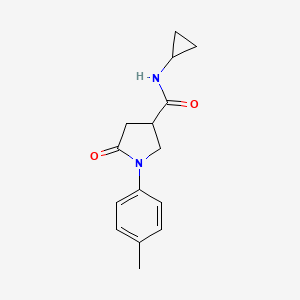![molecular formula C23H24F2N2O3 B5035014 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. The compound is also known as TAK-659 and has been studied for its biochemical and physiological effects.
Wirkmechanismus
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a crucial component of B-cell signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the inhibition of the growth of B-cell malignancies.
Biochemical and Physiological Effects:
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the phosphorylation of downstream signaling molecules such as AKT, ERK, and NF-κB. This inhibition leads to the suppression of B-cell activation, proliferation, and survival. The compound has also been shown to induce apoptosis in B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has several advantages for lab experiments. The compound is highly selective for BTK and has been shown to have minimal off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide. One potential direction is the study of the compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another potential direction is the study of the compound in animal models to evaluate its efficacy and safety. Additionally, the study of the compound in other diseases such as inflammatory diseases could also be explored. Finally, the development of more soluble analogs of the compound could also be investigated to overcome its limitations.
Conclusion:
In conclusion, 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has significant potential as a drug candidate. The compound has been studied for its potential in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound inhibits the activity of BTK and has been shown to have significant biochemical and physiological effects. The compound has several advantages for lab experiments, such as its selectivity for BTK and stability, but also has some limitations, such as its poor solubility. There are several future directions for the study of the compound, such as its study in combination with other drugs, animal models, and the development of more soluble analogs.
Synthesemethoden
The synthesis of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide involves several steps. The starting material is 2,4-difluorobenzylamine, which is reacted with 4-chloro-3-nitrobenzoic acid to obtain 3-nitro-4-(2,4-difluorobenzylamino)benzoic acid. This intermediate is then reduced with iron powder and acetic acid to obtain 4-(2,4-difluorobenzylamino)-3-aminobenzoic acid. The final step involves the reaction of this intermediate with 1-(cyclopropylcarbonyl)piperidine and phosphoryl chloride to obtain 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been studied for its potential as a drug candidate in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2,4-difluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O3/c24-18-7-6-17(21(25)13-18)14-26-22(28)16-2-1-3-20(12-16)30-19-8-10-27(11-9-19)23(29)15-4-5-15/h1-3,6-7,12-13,15,19H,4-5,8-11,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLQHPBNMRSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)
